Alflutinib Alflutinib Alflutinib is under investigation in clinical trial NCT03452592 (Efficacy and Safety of Alflutinib in Locally Advanced or Metastatic Non-small Cell Lung Cancer Patients With T790M).
Firmonertinib is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, firmonertinib specifically binds to and inhibits the tyrosine kinase activity of EGFR T790M, a secondarily acquired resistance mutation. This prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. Compared to some other EGFR inhibitors, alflutinib may have therapeutic benefits in tumors with T790M-mediated drug resistance.
Brand Name: Vulcanchem
CAS No.: 1869057-83-9
VCID: VC0517948
InChI: InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Molecular Formula: C28H31F3N8O2
Molecular Weight: 568.6 g/mol

Alflutinib

CAS No.: 1869057-83-9

Cat. No.: VC0517948

Molecular Formula: C28H31F3N8O2

Molecular Weight: 568.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alflutinib - 1869057-83-9

Specification

CAS No. 1869057-83-9
Molecular Formula C28H31F3N8O2
Molecular Weight 568.6 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Standard InChI InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Standard InChI Key GHKOONMJXNWOIW-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Alflutinib exists in both free base form and as a mesylate salt used in clinical applications. The compound has a molecular formula of C28H31F3N8O2 with a molecular weight of 568.6 g/mol, while its mesylate salt (Alflutinib Mesylate) has a formula of C29H35F3N8O5S and weighs 664.7 g/mol .

The IUPAC name of Alflutinib Mesylate is N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid . Its complex chemical structure contains several key functional groups that contribute to its selective binding properties and pharmacological activity.

Key Chemical Identifiers

PropertyAlflutinibAlflutinib Mesylate
Molecular FormulaC28H31F3N8O2C29H35F3N8O5S
Molecular Weight568.6 g/mol664.7 g/mol
CAS Number1869057-83-92130958-55-1
Alternative NamesFirmonertinib, Furmonertinib, AST2818Firmonertinib mesylate, Furmonertinib mesylate, AST2818 mesylate
InChIKeyWDPGHXINXNBHAS-UHFFFAOYSA-NNot specified in sources

Mechanism of Action

Alflutinib specifically binds to and inhibits the tyrosine kinase activity of EGFR T790M, a secondary acquired resistance mutation that frequently emerges during treatment with earlier-generation EGFR inhibitors . The T790M mutation, often called the "gatekeeper" mutation, occurs in approximately 50-60% of NSCLC patients who develop resistance to first- or second-generation EGFR tyrosine kinase inhibitors.

By selectively targeting this mutation, Alflutinib prevents EGFR T790M-mediated signaling, which is crucial for cancer cell proliferation, survival, and metastasis. Compared to some other EGFR inhibitors, Alflutinib may offer therapeutic benefits in tumors with T790M-mediated drug resistance while maintaining a favorable safety profile due to its selectivity for mutant versus wild-type EGFR .

Pharmacokinetics and Metabolism

Metabolic Pathways

Alflutinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) in the liver . The principal metabolite identified both in vitro and in vivo is AST5902 (N-desmethyl metabolite), which demonstrates remarkable antineoplastic activity similar to the parent compound . This metabolism pathway has significant implications for potential drug-drug interactions, particularly with medications that affect or are processed by CYP3A4.

Enzyme Induction and Drug-Drug Interactions

Research indicates that Alflutinib is a potent inducer of CYP3A4. In studies with human hepatocytes, the maximum induction (Emax) of CYP3A4 by Alflutinib was measured at 9.24-, 11.2-, and 10.4-fold in three different cell lots . These values are comparable to rifampin, a well-known potent CYP3A4 inducer. The EC50 of Alflutinib-induced CYP3A4 mRNA expression was approximately 0.25 μM, similar to that of rifampin .

Additionally, the AST5902 metabolite exhibits CYP3A4 induction potential, albeit weaker than the parent compound. Given their plasma exposures, both Alflutinib and AST5902 are likely to affect the pharmacokinetics of CYP3A4 substrates, suggesting potential for significant drug-drug interactions during treatment .

Clinical Development

Clinical Trials Overview

Alflutinib has been investigated in several clinical trials focusing primarily on patients with EGFR T790M-positive NSCLC:

Trial IdentifierPhaseDesignPatient PopulationTreatment Regimen
ALSC003 (NCT03452592)IIbMulticenter, single-armEGFR T790M mutated NSCLC after first/second-generation EGFR-TKI therapyAlflutinib 80 mg orally once daily
NCT02973763IDose-escalationAdvanced NSCLC with confirmed EGFR T790M mutationAlflutinib at various doses (20-240 mg)
NCT03127449IDose-expansionAdvanced NSCLC with confirmed EGFR T790M mutationAlflutinib at various doses (40-240 mg)

Currently, at least one phase III trial investigating Alflutinib mesylate is ongoing . The most frequent biomarker inclusion criteria for Alflutinib clinical trials are EGFR Exon 19 Deletion and EGFR L858R mutations .

Phase IIb ALSC003 Study

The phase IIb ALSC003 study enrolled 220 patients with locally advanced or metastatic EGFR T790M mutated NSCLC who had progressed after first/second-generation EGFR-TKIs therapy or had primary EGFR T790M mutation . The median age of patients was 61.0 years (range 29 to 80), with 96.4% of cases classified as stage IV according to the AJCC version 8 staging system .

Efficacy Results

Response Rates

Alflutinib has demonstrated impressive clinical efficacy across various trials:

Efficacy ParameterPhase IIb ALSC003 (n=220)Phase I Dose-Expansion (n=116)
Objective Response Rate (ORR)73.6% (95% CI 67.3–79.3)76.7%
Disease Control Rate (DCR) at 6 weeks87.3% (95% CI 82.1-91.4)Not reported
Disease Control Rate (DCR) at 12 weeks82.3% (95% CI 76.6-87.1)Not reported
ORR in Patients with CNS MetastasesNot specifically reported70.6% (12/17)

Particularly noteworthy is the 70.6% response rate in patients with central nervous system (CNS) metastases observed in the phase I dose-expansion study, indicating Alflutinib's ability to penetrate the blood-brain barrier and effectively treat brain metastases .

Dose-Response Relationship

No clear dose-response relationships were observed for either antitumor activity or adverse events in the phase I studies, suggesting that Alflutinib may be effective across a range of doses with similar safety profiles . This finding provides flexibility in dosing strategies to balance efficacy and tolerability for individual patients.

Comparison with Other EGFR-TKIs

As a third-generation EGFR tyrosine kinase inhibitor, Alflutinib offers several advantages over earlier generations of these drugs. Like other third-generation agents, it selectively targets both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR, which theoretically results in improved efficacy against resistant tumors and reduced dermatologic and gastrointestinal toxicities .

The clinical efficacy demonstrated by Alflutinib appears comparable to other third-generation EGFR-TKIs, with response rates in the 70-75% range for T790M-positive NSCLC patients . Its activity against CNS metastases is particularly notable, addressing an important clinical need for patients with brain involvement .

Current Status and Future Directions

Alflutinib continues to be investigated in clinical trials, with at least one phase III study currently ongoing . As research progresses, future directions may include:

  • Investigation of Alflutinib in first-line treatment of EGFR-mutated NSCLC

  • Combination strategies with other targeted agents or immunotherapies

  • Development of strategies to overcome potential resistance mechanisms

  • Expansion into other tumor types with EGFR mutations or alterations

The drug's promising efficacy, including activity against CNS metastases, combined with its manageable safety profile, positions Alflutinib as a potentially valuable addition to the treatment landscape for EGFR-mutated NSCLC.

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